4-amino-5-(azepane-1-carbonyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazole-2-thione
CAS No.: 1040644-17-4
Cat. No.: VC11936537
Molecular Formula: C15H19N3O2S2
Molecular Weight: 337.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040644-17-4 |
|---|---|
| Molecular Formula | C15H19N3O2S2 |
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | [4-amino-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone |
| Standard InChI | InChI=1S/C15H19N3O2S2/c16-13-12(14(19)17-7-3-1-2-4-8-17)22-15(21)18(13)10-11-6-5-9-20-11/h5-6,9H,1-4,7-8,10,16H2 |
| Standard InChI Key | SNZLWWMRNFWPDJ-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CO3)N |
| Canonical SMILES | C1CCCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CO3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₁₉N₃O₂S₂, MW = 337.5 g/mol) features three distinct heterocyclic components:
-
Thiazole-2-thione core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a thione group at position 2.
-
Azepane-1-carbonyl substituent: A seven-membered azepane ring conjugated to a carbonyl group at position 5 of the thiazole ring.
-
Furan-2-ylmethyl group: A furan ring attached via a methylene bridge at position 3 of the thiazole.
This combination of rigid and flexible heterocycles enhances its potential for diverse molecular interactions.
Spectroscopic Characterization
Key analytical data for structural elucidation include:
-
NMR spectroscopy: Expected signals include a singlet for the thione sulfur (δ ~160–170 ppm in ¹³C NMR) and characteristic splits for the azepane and furan protons.
-
Mass spectrometry: The molecular ion peak at m/z 337.5 aligns with the molecular weight, with fragmentation patterns indicating cleavage at the carbonyl and methylene linkages.
Synthesis and Synthetic Strategies
Multi-Step Organic Synthesis
The compound is synthesized through sequential reactions:
-
Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones or α-haloesters under basic conditions.
-
Azepane conjugation: Acylation of the thiazole amine with azepane-1-carbonyl chloride in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
-
Furan-2-ylmethyl introduction: Alkylation at position 3 using furfuryl bromide or Mitsunobu conditions.
Optimization Challenges
-
Regioselectivity: Competing reactions at the thiazole’s amino and thione groups require careful protecting-group strategies.
-
Yield limitations: Reported yields for similar thiazole derivatives range from 15–40%, necessitating iterative optimization.
Comparative Analysis of Thiazole Derivatives
Future Research Directions
Mechanistic Studies
-
Elucidate the compound’s interactions with DNA topoisomerases and kinases using X-ray crystallography or cryo-EM.
-
Assess synergy with existing chemotherapeutics (e.g., 5-fluorouracil) in combinatorial regimens .
Pharmacokinetic Profiling
-
Evaluate oral bioavailability and blood-brain barrier penetration in rodent models.
-
Optimize solubility via prodrug strategies (e.g., phosphate esterification).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume